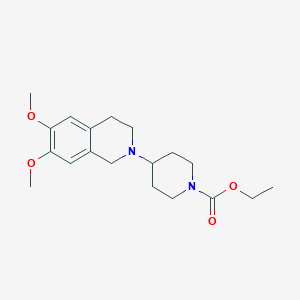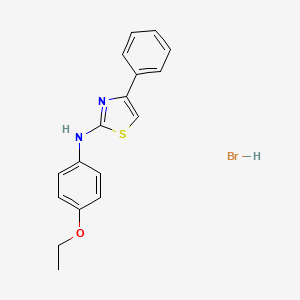
N-(4-ethylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine units and incorporating various functional groups through reactions such as lithiation, addition reactions, and cyclization. For example, Bauer et al. (1976) described the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] highlighting a process that might be akin to strategies employed for synthesizing our compound of interest (Bauer et al., 1976).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds utilize various analytical techniques such as X-ray crystallography to elucidate their 3D conformation. Thimmegowda et al. (2009) provided insights into the crystal structure of a bioactive heterocycle, which could offer parallels to the structural analysis of “N-(4-ethylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide” (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can range from simple substitutions to complex rearrangements. The reactivity of these compounds often hinges on the presence and position of functional groups, influencing their chemical behavior in synthetic pathways.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in various environments. These properties are determined through experimental measurements and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under different conditions, are essential for predicting the compound's interactions and its potential as a medicinal agent. Research on similar compounds, such as the work by Sugimoto et al. (1990) on piperidine derivatives, provides a foundation for understanding these aspects (Sugimoto et al., 1990).
Wirkmechanismus
Target of Action
The primary targets of ChemDiv3_005109 are currently unknown. The compound’s interaction with specific proteins or enzymes within the body is a crucial aspect of its mechanism of action . Identifying these targets is an essential step in understanding the compound’s therapeutic potential and its role in various biological processes.
Mode of Action
The mode of action of ChemDiv3_005109 involves its interaction with its targets, leading to changes in cellular functions . This interaction could involve binding to the target, altering its function, and triggering a cascade of events within the cell. The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
ChemDiv3_005109 may affect various biochemical pathways within the cell . These pathways could involve processes such as signal transduction, gene expression, and metabolic processes The compound’s impact on these pathways could lead to downstream effects that influence cell function and behavior.
Result of Action
The molecular and cellular effects of ChemDiv3_005109’s action are dependent on its interaction with its targets and its influence on biochemical pathways . These effects could include changes in cell signaling, gene expression, and metabolic activity. The specific molecular and cellular effects of ChemDiv3_005109 are currently being studied.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ChemDiv3_005109 . These factors could include pH, temperature, and the presence of other molecules in the cell. Understanding how these environmental factors influence the compound’s action can help optimize its use and improve its therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-8-10-19(11-9-17)23-21(25)18-12-14-24(15-13-18)22(26)20-7-5-4-6-16(20)2/h4-11,18H,3,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDURPYBKHHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,4-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5167801.png)
![4,4'-[(allylimino)bis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5167808.png)

![8-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5167828.png)

![1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5167835.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5167865.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5167878.png)

![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![1-methyl-4-[(2-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5167888.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)
